[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride
Overview
Description
The compound “[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “this compound” would require further analysis.Chemical Reactions Analysis
Pyrazole-based compounds can undergo various chemical reactions. For example, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-based compounds can vary widely. For example, 3,5-dimethyl-1H-pyrazol-4-amine, a related compound, is a white solid that dissolves well in polar organic solvents .Scientific Research Applications
Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Agents : A study by Hafez, El-Gazzar, & Al-Hussain (2016) synthesized a series of compounds related to [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine and evaluated them for antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin and showed good to excellent antimicrobial activity.
Chemical Synthesis Applications
Facile Synthesis of Flexible Ligands : Potapov et al. (2007) in their study published in the European Journal of Organic Chemistry, described a facile procedure involving the reaction of pyrazoles with various compounds to prepare ligands like bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine. This study demonstrates the compound's utility in synthesizing flexible ligands (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Synthesis of Schiff Bases and Azetidinones : Rafah F. Al-Smaisim (2012) explored the synthesis of various Schiff bases and azetidinones using 3,5-dimethyl-1H-pyrazole derivatives, showcasing the compound's role in creating structurally diverse chemical entities with potential biological activities (Al-Smaisim, 2012).
Metal(II) Complexes with Pyrazolyl Ligands : A study by Massoud et al. (2015) focused on the synthesis of metal(II) complexes using pyrazole-based ligands, including those related to [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine. These complexes have potential applications in catalysis and material science (Massoud et al., 2015).
Catalysis in Polymerization Processes : Obuah et al. (2014) discussed the use of pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene, highlighting the compound's potential in catalytic processes (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Cytotoxic Activities
- Cytotoxicity Against Tumor Cell Lines : Kodadi et al. (2007) evaluated the cytotoxic properties of compounds including 4-{bis[(3,5-dimethyl-1H-pyrazole-1-yl)methyl]amino}butane-1-ol, demonstrating notable cytotoxic activity against certain tumor cell lines (Kodadi, Benamar, Ibrahim, Zyad, Malek, Touzani, Ramdani, & Melhaoui, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazole-based compounds have been the subject of ongoing research due to their wide range of potential applications. For example, a series of Co(II), Zn(II), and Cd(II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) were synthesized and assessed in the ring-opening polymerization of rac-lactide .
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-4(8)7-5(2)9-10-6(7)3;;/h4H,8H2,1-3H3,(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVXTOOOKPSVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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